N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-17(21-10-15-7-4-8-28-15)9-14-12-29-20-23-18-16(19(27)24(14)20)11-22-25(18)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAANOQQRVKMHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyrazolo-thiazole frameworks. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Pharmacological Properties
1. Antitumor Activity:
Recent studies have indicated that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation .
2. Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Studies have shown that N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl...) can significantly reduce inflammation markers in cellular models .
3. Antimicrobial Activity:
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Research indicates that derivatives of this class exhibit notable antibacterial activity, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Case Study 1: Antitumor Efficacy
A study focusing on a related pyrazole compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were evaluated in a murine model of arthritis. Treatment with the compound led to a marked decrease in paw swelling and inflammatory cytokines (TNF-alpha, IL-6) levels compared to untreated controls .
Table 1: Biological Activities of N-(furan-2-ylmethyl)-2-(4-oxo...)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer models by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth and demonstrated their potential as new antimicrobial agents . This suggests that this compound may also possess similar properties.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The presence of the furan moiety and the thiazole ring significantly influences its interaction with biological targets .
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound and its analogs through various chemical reactions. For example, a method involving oxidative cyclization has been employed to create derivatives that demonstrate enhanced biological activity . Characterization techniques such as NMR and X-ray crystallography have been utilized to confirm the structures of synthesized compounds.
In Vivo Studies
In vivo studies have assessed the efficacy of this compound in animal models. These studies indicate promising results in reducing tumor size and improving survival rates in treated subjects .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s heterocyclic framework and functional groups enable diverse reactivity:
2.1. Potential Reaction Types
| Reaction Type | Likely Reagents/Conditions | Functional Group Involved |
|---|---|---|
| Amide Hydrolysis | Acidic/basic conditions | Acetamide group |
| Cyclization | Dehydration agents (e.g., POCl₃) | Pyrazolo-thiazolo-pyrimidine core |
| Nucleophilic Substitution | Alkylating agents (e.g., methyl iodide) | Thiazolo ring sulfur |
| Reduction | LiAlH₄, H₂/Pd | Carbonyl groups (ketone/oxo) |
2.2. Analogous Reactions from Related Compounds
-
Thiazolo-pyrimidine Ring Modification : Refluxing with sodium ethoxide can induce ring-opening or rearrangement .
-
Amide Group Transformations : Chloroacetic acid reacts with amide groups to form esters or acyl derivatives .
-
Spectral Evidence : IR peaks at ~1690 cm⁻¹ (amide C=O) and ~1352 cm⁻¹ (C=S) suggest reactive sites .
Characterization and Reaction Monitoring
Key analytical methods for tracking reactions include:
3.1. Spectroscopic Data
3.2. Thermal Stability
While specific data for this compound is unavailable, analogous heterocycles often undergo thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
Q & A
Q. Key optimization strategies :
- Use anhydrous solvents to minimize hydrolysis byproducts.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal yields.
Basic: What spectroscopic techniques are most effective for structural elucidation?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) and carbonyl groups (acetamide C=O at ~168 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiazolo-pyrimidine derivatives .
Advanced: How can computational modeling improve the synthesis and mechanistic understanding of this compound?
Answer:
- Reaction path optimization : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps (e.g., cyclization or substitution reactions), reducing trial-and-error experimentation .
- Solvent effects : Molecular dynamics simulations evaluate solvent polarity’s impact on reaction rates and yields.
- Mechanistic insights : Computational studies resolve ambiguities, such as whether a reaction proceeds via SN1 or SN2 pathways, by analyzing charge distribution and intermediate stability .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Answer:
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:
Cross-validation : Compare data with structurally similar compounds (e.g., pyrazolo-thiazolo-pyrimidine derivatives from PubChem) .
Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal assignments in complex heterocycles.
Computational NMR prediction : Tools like ACD/Labs or Gaussian-generated chemical shifts validate experimental assignments .
Basic: What in vitro bioactivity screening strategies are applicable for this compound?
Answer:
- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., xanthine oxidase) using spectrophotometric methods to measure IC₅₀ values .
- Antioxidant studies : DPPH radical scavenging assays quantify activity, with results expressed as % inhibition relative to ascorbic acid controls .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential.
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or acetamide groups (e.g., trifluoromethyl substitution) to evaluate electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data, guiding rational design .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation, as seen in related pyrimidine derivatives .
Advanced: What strategies resolve low yield in scale-up synthesis?
Answer:
- Reactor design : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
- Catalyst optimization : Screen Pd/C or Ni catalysts for coupling reactions to enhance turnover frequency.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Analyze degradation products via LC-MS .
- Long-term stability : Store aliquots at -20°C, 4°C, and RT. Periodically test purity and solubility (e.g., in DMSO or PBS) .
Advanced: What in silico tools predict pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
- Molecular docking : AutoDock Vina screens against target proteins (e.g., COX-2 or EGFR) to prioritize analogs for synthesis .
Advanced: How can synthetic byproducts be characterized and minimized?
Answer:
- Byproduct identification : LC-HRMS/MS and 2D NMR (COSY, HSQC) resolve structures of impurities.
- Reaction optimization : Adjust stoichiometry (e.g., excess furan-2-ylmethylamine) or use scavengers (e.g., molecular sieves) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
